

MM-401: A Potent and Selective Inhibitor of MLL1 Methyltransferase

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Compound of Interest

Compound Name: MM-401

Cat. No.: B14125867

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **MM-401**, a novel and potent small-molecule inhibitor of the histone H3K4 methyltransferase MLL1. This guide is intended for researchers and professionals involved in oncology, epigenetics, and drug discovery.

Chemical Structure and Properties

MM-401 is a synthetic, cell-permeable peptidomimetic compound. Its chemical and physical properties are summarized in the table below.

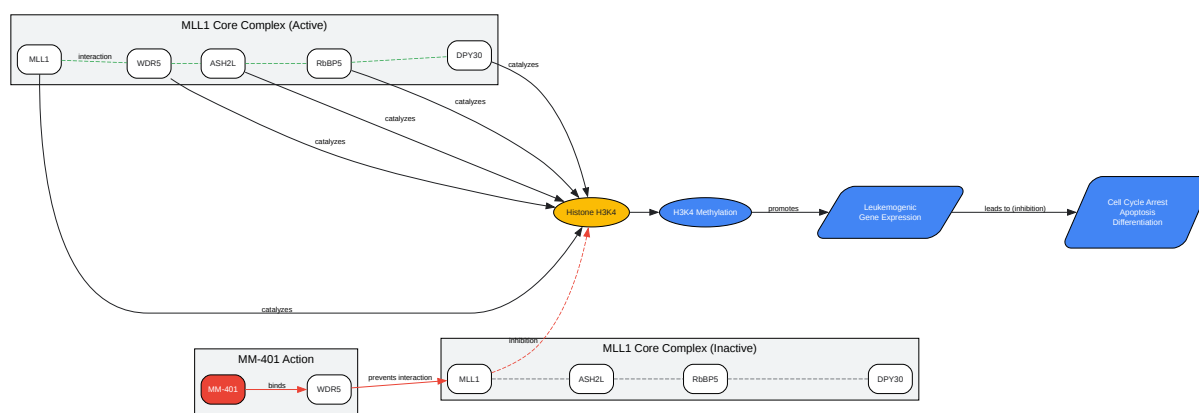
Property	Value
Chemical Formula	C ₂₉ H ₄₆ N ₈ O ₅
Molecular Weight	586.73 g/mol
CAS Number	1442106-10-6
IUPAC Name	N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Mechanism of Action and Biological Activity

MM-401 is a highly potent and selective inhibitor of the MLL1 (Mixed-Lineage Leukemia 1) histone methyltransferase. Its mechanism of action involves the disruption of a critical protein-protein interaction essential for MLL1's enzymatic activity.

Inhibition of the MLL1-WDR5 Interaction

The catalytic activity of the MLL1 core complex is dependent on the interaction between the MLL1 protein and WDR5 (WD repeat-containing protein 5). **MM-401** directly binds to WDR5, thereby blocking its interaction with MLL1.^[1] This disruption of the MLL1-WDR5 complex leads to the inhibition of MLL1's histone methyltransferase activity.



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Figure 1. Signaling pathway of **MM-401** action.

Downstream Cellular Effects

By inhibiting MLL1-mediated H3K4 methylation, **MM-401** effectively downregulates the expression of key target genes, such as HOX genes, which are crucial for the proliferation and

survival of MLL-rearranged leukemia cells.[1] This leads to several observable cellular outcomes:

- Induction of Cell Cycle Arrest: **MM-401** treatment causes a halt in the cell cycle progression of MLL leukemia cells.
- Apoptosis: The compound induces programmed cell death in sensitive cancer cell lines.
- Cellular Differentiation: **MM-401** can promote the differentiation of leukemia cells.

The biological activity of **MM-401** is summarized in the table below.

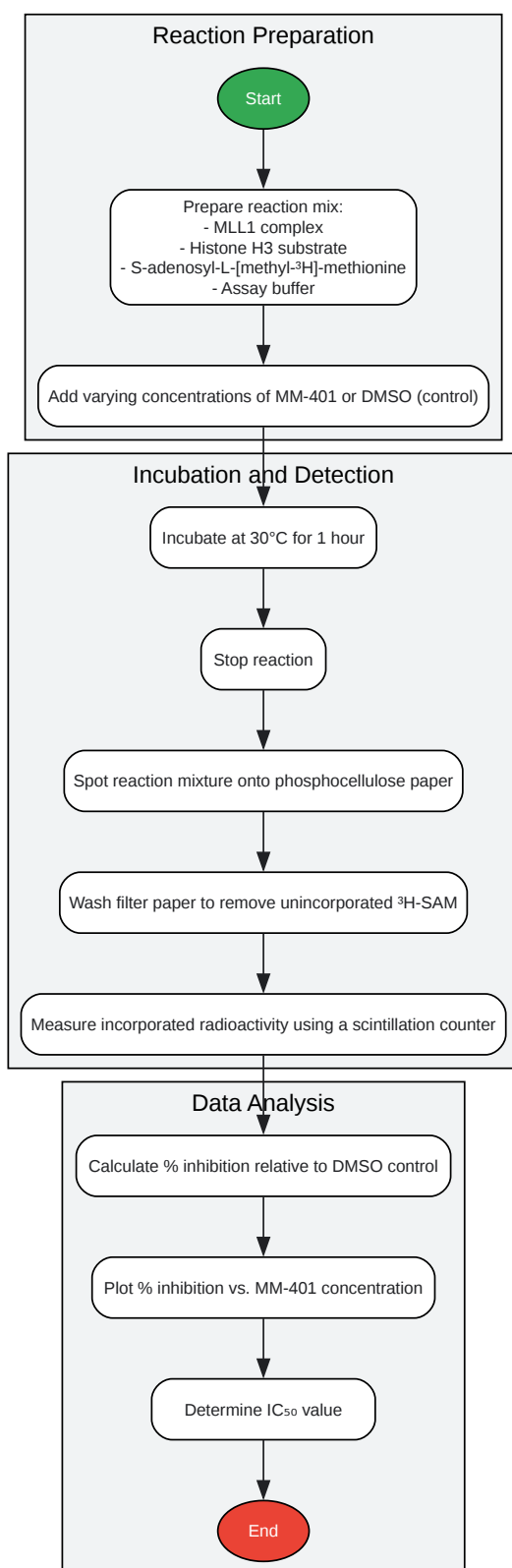
Parameter	Value	Cell Line/System
IC ₅₀ (MLL1-WDR5 Interaction)	0.9 nM	In vitro binding assay
IC ₅₀ (MLL1 HMT Activity)	0.32 µM	In vitro HMT assay
K _i (WDR5 Binding)	< 1 nM	In vitro binding assay
GI ₅₀ (Cell Growth Inhibition, MLL-AF9)	~10-20 µM	Murine MLL-AF9 leukemia cells
GI ₅₀ (Cell Growth Inhibition, MOLM-13)	Data not available	Human MLL-AF9 AML cells
GI ₅₀ (Cell Growth Inhibition, MV4-11)	Data not available	Human MLL-AF4 AML cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **MM-401**.

In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL1 complex and the inhibitory effect of **MM-401**.



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References

- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MM-401: A Potent and Selective Inhibitor of MLL1 Methyltransferase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14125867#chemical-structure-and-properties-of-mm-401]

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